molecular formula C21H25N5O3 B4854723 N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4854723
M. Wt: 395.5 g/mol
InChI Key: FXCSAVZRIKDBTM-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-2-28-19-9-4-3-6-16(19)14-25-10-12-26(13-11-25)15-20(27)22-17-7-5-8-18-21(17)24-29-23-18/h3-9H,2,10-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSAVZRIKDBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of Ethoxybenzyl Group: This step may involve alkylation reactions using ethoxybenzyl halides.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzoxadiazole core.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the benzoxadiazole or piperazine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical and biological studies due to their strong fluorescence properties.

    Catalysts: These compounds can serve as ligands in catalytic reactions.

Biology and Medicine:

    Antimicrobial Agents: Some benzoxadiazole derivatives exhibit antimicrobial activity.

    Anticancer Agents: Research has shown potential anticancer properties in certain derivatives.

Industry:

    Dyes and Pigments: The strong fluorescence of benzoxadiazole derivatives makes them useful in the dye and pigment industry.

    Sensors: These compounds can be used in the development of chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Fluorescence: The benzoxadiazole core is responsible for its fluorescence, which can be utilized in imaging and detection applications.

Comparison with Similar Compounds

  • N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-METHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
  • N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-PROPYLBENZYL)-1-PIPERAZINYL]ACETAMIDE

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the benzoxadiazole and piperazine rings.
  • Biological Activity: These structural differences can lead to variations in biological activity, such as potency and selectivity.
  • Fluorescence Properties: Changes in substituents can also affect the fluorescence properties, making some compounds more suitable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 2
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N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-ETHOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE

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